
2-(Phenyl(phenylamino)methyl)cyclohexanone
Overview
Description
2-(Phenyl(phenylamino)methyl)cyclohexanone (hereafter referred to as PPMC) is a β-amino carbonyl compound synthesized via Mannich reactions involving benzaldehyde, aniline, and cyclohexanone. Its structure features a cyclohexanone backbone substituted with a phenylaminophenylmethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key synthetic methods include:
- Acid-ionic polymer-catalyzed one-pot reactions yielding 73% under mild conditions .
- SnCl₄·5H₂O or p-toluenesulfonic acid catalysis, achieving higher yields (77.4–84.2%) with stoichiometric reagent ratios and ambient temperatures .
PPMC is characterized by a melting point of 102–106°C, a polarity coefficient (Rf) of 0.41 (20% EtOAc/hexane), and distinct IR/NMR spectral signatures (e.g., C=O stretch at 1706 cm⁻¹ and aromatic proton shifts at δ 6.8–7.4 ppm) .
Preparation Methods
Catalytic Systems and Reaction Conditions
Zinc Acetate Catalysis
A notable method employs zinc acetate (Zn(OAc)2) as a catalyst in acetonitrile solvent. In this protocol:
- Benzaldehyde, acetophenone, and aniline are mixed with zinc acetate.
- The mixture is refluxed, and the reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the product is isolated by solvent removal, extraction, drying, and column chromatography.
- Yields reported are high, with 83% yield for 2-(Phenyl(phenylamino)methyl)cyclohexanone.
Sulfated MCM-41 as Solid Acid Catalyst
Another efficient preparation uses sulfated MCM-41 , a recyclable solid acid catalyst, in a one-pot three-component reaction:
- Aniline, cyclohexanone, and an aldehyde react in the presence of sulfated MCM-41.
- This method offers advantages such as shorter reaction times, simple work-up, and high yields.
- The catalyst is reusable, making the process environmentally friendly and cost-effective.
Silica-Supported Phenylphosphinic Acid Catalyst
A mild and convenient method involves silica-supported phenylphosphinic acid as a catalyst:
- The Mannich reaction proceeds efficiently at room temperature.
- This catalyst is reusable and provides moderate to good yields.
- The process avoids harsh reaction conditions and expensive reagents.
Industrial and Scale-Up Considerations
Industrial synthesis generally follows the same Mannich reaction principles but optimizes conditions for scale:
- Use of continuous flow reactors to enhance reaction control and yield.
- Employment of reusable heterogeneous catalysts like sulfated MCM-41 or silica-supported acids to reduce costs.
- Careful solvent selection and reaction monitoring to ensure product purity and process efficiency.
Preparation Data and Yield Summary
Method | Catalyst/Condition | Solvent | Temperature | Yield (%) | Notes |
---|---|---|---|---|---|
Zinc acetate catalyzed Mannich | Zn(OAc)2 | Acetonitrile | Reflux | 83 | TLC monitored, column chromatography |
Sulfated MCM-41 catalyzed Mannich | Sulfated MCM-41 (solid acid) | Not specified | Mild, short time | High | Recyclable catalyst, simple work-up |
Silica-supported phenylphosphinic acid | Silica-supported phenylphosphinic acid | Not specified | Room temperature | Moderate to good | Mild conditions, reusable catalyst |
Research Findings and Analytical Data
- The compound’s synthesis is confirmed by spectroscopic techniques such as IR, $$^{1}H$$ NMR, and melting point analysis.
- IR spectra show characteristic absorption bands for amino and carbonyl groups.
- $$^{1}H$$ NMR confirms the presence of aromatic protons and the β-amino ketone structure.
Chemical Reactions Analysis
Types of Reactions
2-(Phenyl(phenylamino)methyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
- **Oxidation
Biological Activity
2-(Phenyl(phenylamino)methyl)cyclohexanone is an organic compound with a molecular formula of C₁₉H₂₁NO, featuring a cyclohexanone core and a phenyl group substituted with a phenylamino moiety. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. Research indicates potential applications in anti-inflammatory, analgesic, and anticancer domains.
Chemical Structure and Properties
The compound consists of:
- A cyclohexanone ring, contributing to its ketonic properties.
- A phenyl group, which enhances its aromatic characteristics.
- A phenylamino group that may facilitate interactions with biological targets.
Table 1: Structural Features of Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-(4-Bromophenyl(phenylamino)methyl)cyclohexanone | Contains bromine substituent | Enhanced lipophilicity and potential for increased activity |
2-(Phenyl(p-tolylamino)methyl)cyclohexanone | Contains a p-tolyl group | May exhibit different pharmacological profiles due to steric effects |
2-((3-Chlorophenyl)(phenylamino)methyl)cyclohexanone | Contains chlorine substituent | Increased reactivity and biological activity due to electronegative chlorine |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may influence pathways related to inflammation and cancer through receptor or enzyme interactions.
- Target Receptors : The compound may act on various receptors involved in disease processes.
- Biochemical Pathways : It is hypothesized to modulate the norepinephrine pathway by acting as an antagonist at presynaptic α2-adrenoreceptors, potentially leading to increased norepinephrine levels.
Biological Activity Findings
Research has shown that compounds with similar structures exhibit notable biological activities:
- Anti-inflammatory Effects : Compounds analogous to this compound have been studied for their ability to reduce inflammation markers in vitro.
- Analgesic Properties : The potential for pain relief has been suggested through studies involving animal models, indicating dose-dependent effects.
- Anticancer Activity : Preliminary findings indicate that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms.
Case Studies
- A study focusing on the synthesis and biological evaluation of similar β-amino ketones found that derivatives exhibited significant anti-inflammatory effects in RAW264.7 macrophage cells, suggesting a potential pathway for therapeutic applications .
- Another investigation highlighted the compound's interaction with enzymes involved in neurotransmitter metabolism, revealing its potential as a reversible inhibitor of monoamine oxidase B (MAO-B), which could have implications for neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight being below the threshold typically associated with poor absorption (500 g/mol).
Scientific Research Applications
Pharmaceutical Applications
2-(Phenyl(phenylamino)methyl)cyclohexanone is primarily noted for its potential in drug development. The presence of the phenylamino group indicates possible interactions with biological receptors or enzymes, which could lead to therapeutic effects. Compounds with similar structures have been explored for:
- Anti-inflammatory Properties : Compounds in this class may inhibit pathways involved in inflammation.
- Analgesic Effects : Potential to alleviate pain through modulation of pain receptors.
- Anticancer Activity : Structural analogs have shown promise in targeting cancer cell lines.
Preliminary studies suggest that this compound may exhibit binding affinity to various biological targets, influencing pathways related to inflammation and cancer progression. Further research is needed to detail these interactions and their therapeutic implications.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step processes that can serve as a model for developing new synthetic routes in organic chemistry. The compound can act as a precursor for synthesizing other bioactive molecules, making it valuable in chemical synthesis.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(phenyl(phenylamino)methyl)cyclohexanone, and how are reaction conditions optimized?
- The compound is typically synthesized via a three-component Mannich reaction involving cyclohexanone, aniline derivatives, and benzaldehyde. Catalytic systems like HybPOM/HPW12 or Go/Fe3O4/HybPOM/HPW12 are used to improve yields (73–89%) and reduce reaction time. Key parameters include solvent selection (water or ethanol), temperature (60–80°C), and catalyst loading (0.5–1.5 mol%) .
- Methodological Tip: Optimize reaction parameters using a design-of-experiments (DoE) approach to balance yield, purity, and scalability.
Q. How is structural confirmation achieved for this compound?
- 1H/13C NMR spectroscopy is the primary tool for confirming the structure. Peaks at δ 1.5–2.5 ppm (cyclohexanone protons) and δ 6.5–7.5 ppm (aromatic protons) are characteristic. Infrared (IR) spectroscopy identifies functional groups, such as C=O stretching at ~1700 cm⁻¹ and N–H bending at ~3300 cm⁻¹ .
- Methodological Tip: Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra.
Q. What safety precautions are necessary when handling this compound?
- Avoid inhalation, skin contact, and environmental release. Use fume hoods, gloves, and lab coats. Consult safety data sheets (SDS) for toxicity profiles and disposal protocols. Derivatives like 2-fluorophenyl analogs may exhibit enhanced bioactivity, requiring stricter containment .
Q. What are common derivatives of this compound, and how are they synthesized?
- Derivatives include halogenated (e.g., 2-fluorophenyl), nitro-substituted (e.g., 3-nitrophenyl), and alkyl-modified variants. These are synthesized via nucleophilic substitution or catalytic cross-coupling reactions. For example, 2-(2-fluorophenyl)-2-methylamino-cyclohexanone is prepared using fluorobenzaldehyde in the Mannich reaction .
Q. What are the key physical and thermodynamic properties relevant to storage and handling?
- The compound is a yellow solid with a melting point of 102–106°C. It is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Thermodynamic data (e.g., enthalpy of combustion) can be referenced from NIST Chemistry WebBook for stability assessments .
Advanced Research Questions
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Byproduct formation (e.g., over-alkylated products) is mitigated by controlling stoichiometry (1:1:1 ratio of reactants) and using phase-transfer catalysts. For example, ionic polymers like HybPOM/HPW12 improve regioselectivity and reduce side reactions in water-based systems .
- Methodological Tip: Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates and adjust conditions dynamically.
Q. What challenges arise in stereochemical analysis, and how are they resolved?
- The compound’s chiral centers (e.g., at the cyclohexanone bridgehead) complicate stereochemical assignment. Use chiral HPLC with cellulose-based columns or X-ray crystallography to determine absolute configuration. For example, enantiomeric separation of 2-(ethylamino) analogs has been achieved using β-cyclodextrin columns .
Q. How do computational methods complement experimental data in mechanistic studies?
- Density functional theory (DFT) calculations model transition states and reaction pathways. For instance, the Mannich reaction’s nucleophilic addition step can be simulated to predict regioselectivity when substituents (e.g., nitro groups) alter electron density .
- Methodological Tip: Validate computational models with experimental kinetic data (e.g., Arrhenius plots) to ensure accuracy.
Q. What decomposition pathways occur under extreme conditions (e.g., high temperature/pH)?
- Thermal degradation above 150°C leads to retro-Mannich cleavage, releasing cyclohexanone and aniline derivatives. Acidic conditions (pH < 3) protonate the amino group, destabilizing the structure. Stability studies using TGA/DSC and accelerated aging protocols are recommended .
Q. How can this compound be functionalized for applications in medicinal chemistry?
- Introduce bioisosteres (e.g., replacing phenyl with pyridyl) or append pharmacophores (e.g., sulfonamide groups) via post-synthetic modifications. For example, ketamine analogs with fluorophenyl substitutions show enhanced CNS activity .
- Methodological Tip: Screen derivatives using in vitro assays (e.g., receptor binding) and ADMET profiling to prioritize leads.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
Key analogues and their properties are summarized below:
Key Observations:
- Electron-withdrawing groups (e.g., nitro in 4c) reduce Rf values, indicating higher polarity .
- Heterocyclic substituents (e.g., furan in 4g) lower melting points, likely due to reduced crystallinity .
- Dimethylamino derivatives exhibit distinct pharmacological profiles but pose safety risks (e.g., neurotoxicity) .
Table: Catalytic Systems for Mannich Reactions
Key Observations:
- Acid-ionic polymers offer superior sustainability via recyclability and aqueous compatibility .
- SnCl₄·5H₂O achieves higher yields in shorter times but generates acidic byproducts .
Reactivity and Functional Group Effects
- Nitro Substituents (4c) : The 3-nitro group enhances electrophilicity, facilitating nucleophilic attacks in downstream reactions .
- Furan Substituents (4g) : The electron-rich furan ring increases susceptibility to oxidation, limiting stability in oxidative environments .
- Dimethylamino Derivatives: The basic dimethylamino group improves solubility in polar solvents but complicates purification due to hygroscopicity .
Properties
IUPAC Name |
2-[anilino(phenyl)methyl]cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20-16-11-5-2-6-12-16/h1-6,9-12,17,19-20H,7-8,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYLIHBJQIGSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC=CC=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298424 | |
Record name | 2-[Anilino(phenyl)methyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737-47-3 | |
Record name | 737-47-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[Anilino(phenyl)methyl]cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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